5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione
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Overview
Description
5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione is a complex organic compound characterized by its unique structure, which includes a thiazole ring and an extended conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common method includes the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions often require the presence of a base and are performed in polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function .
Comparison with Similar Compounds
Similar Compounds
- N-[(1E,3E,5E)-5-(Phenylimino)-1,3-pentadien-1-yl]aniline hydrochloride
- 4-thiazolone derivatives
Uniqueness
5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione is unique due to its specific structural features, such as the thiazole ring and the extended conjugated system, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N2S3 |
---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C8H8N2S3/c9-5-3-1-2-4-6-7(11)10-8(12)13-6/h1-5,9,11H,(H,10,12)/b3-1+,4-2+,9-5? |
InChI Key |
YMHRGPCACPROEJ-FRSMNZTCSA-N |
Isomeric SMILES |
C(=C/C=N)\C=C\C1=C(NC(=S)S1)S |
Canonical SMILES |
C(=CC=N)C=CC1=C(NC(=S)S1)S |
Origin of Product |
United States |
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